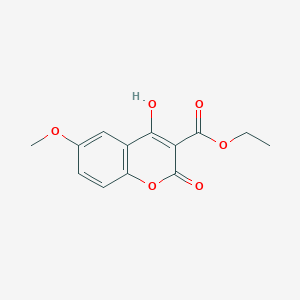
Ethyl3-hydroxy-4-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-hydroxy-4-oxopentanoate is an organic compound with the molecular formula C7H12O4 It is a derivative of pentanoic acid and features both hydroxyl and keto functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxy-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-oxopentanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of ethyl 3-hydroxy-4-oxopentanoate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-hydroxy-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of ethyl 3,4-dioxopentanoate.
Reduction: The keto group can be reduced to a hydroxyl group, yielding ethyl 3,4-dihydroxypentanoate.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Ethyl 3,4-dioxopentanoate.
Reduction: Ethyl 3,4-dihydroxypentanoate.
Substitution: Ethyl 3-halo-4-oxopentanoate (e.g., ethyl 3-chloro-4-oxopentanoate).
Wissenschaftliche Forschungsanwendungen
Ethyl 3-hydroxy-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is used in the study of metabolic pathways and enzyme-catalyzed reactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: Ethyl 3-hydroxy-4-oxopentanoate is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 3-hydroxy-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and keto groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence metabolic pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-hydroxy-4-oxopentanoate can be compared with other similar compounds, such as:
Ethyl 3-hydroxy-4-oxobutanoate: This compound has a similar structure but with one less carbon atom in the chain.
Ethyl 3-hydroxy-4-oxopentanoate: This compound has a similar structure but with different functional groups.
Eigenschaften
Molekularformel |
C7H12O4 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
ethyl 3-hydroxy-4-oxopentanoate |
InChI |
InChI=1S/C7H12O4/c1-3-11-7(10)4-6(9)5(2)8/h6,9H,3-4H2,1-2H3 |
InChI-Schlüssel |
FDHUCGAYRRHBCY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-trityl-1H-pyrazolo[3,4-C]pyridine-3-carboxylate](/img/structure/B13033206.png)
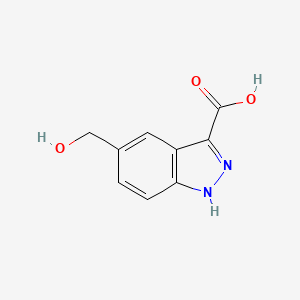
![tert-Butyl6-nitro-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B13033215.png)
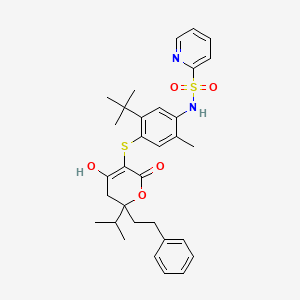
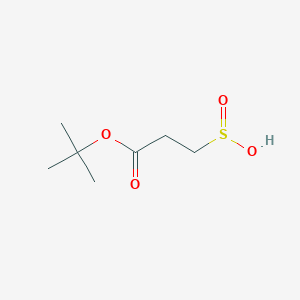


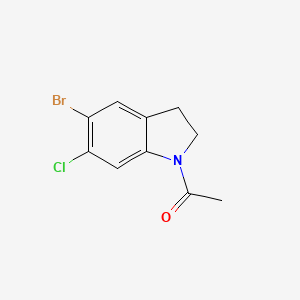
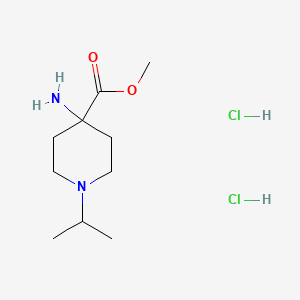
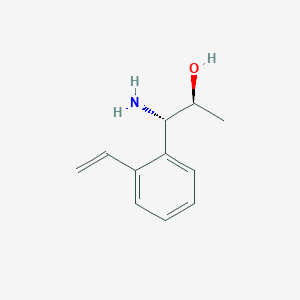
![2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13033262.png)

![Rel-tert-butyl ((1S,5S)-9-azabicyclo[3.3.1]nonan-3-yl)(methyl)carbamate](/img/structure/B13033282.png)
